molecular formula C12H22N2O2 B8559705 n-(3-(Piperidin-1-yl)propyl)acetoacetamide

n-(3-(Piperidin-1-yl)propyl)acetoacetamide

Cat. No. B8559705
M. Wt: 226.32 g/mol
InChI Key: KYHRZBVBYMWALS-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

Diketene (2.40 mL, 31.1 mmol, 1.50 equiv) was added at 0° C. to a stirred solution of 1-(3-aminopropyl)piperidine (2.95 g, 20.7 mmol, 1.0 equiv, Bates, R. J.; Cymerman-Craig, J.; Moyie, M.; Yong, R. J. J. Chem. Soc. 1956, 388) in anhydrous THF (40 mL) under argon, and stirring was continued at room temperature for 1.5 hours. The mixture was concentrated to give 4.8 g (100%) of light brown oil, which was characterized spectroscopically and used for the next reaction without purification.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][CH2:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>C1COCC1>[N:11]1([CH2:10][CH2:9][CH2:8][NH:7][C:4](=[O:5])[CH2:3][C:2]([CH3:1])=[O:6])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
2.95 g
Type
reactant
Smiles
NCCCN1CCCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give 4.8 g (100%) of light brown oil, which
CUSTOM
Type
CUSTOM
Details
used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
N1(CCCCC1)CCCNC(CC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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